4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
CAS No.: 126889-06-3
Cat. No.: VC6685426
Molecular Formula: C6H4F3NO2S
Molecular Weight: 211.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 126889-06-3 |
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Molecular Formula | C6H4F3NO2S |
Molecular Weight | 211.16 |
IUPAC Name | 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
Standard InChI | InChI=1S/C6H4F3NO2S/c1-2-3(4(11)12)13-5(10-2)6(7,8)9/h1H3,(H,11,12) |
Standard InChI Key | DMKDYSIOZORCEB-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)C(F)(F)F)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
The compound belongs to the 1,3-thiazole family, a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3. Its systematic IUPAC name derives from the substitution pattern:
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4-Methyl: Methyl group at position 4
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2-(Trifluoromethyl): CF₃ group at position 2
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5-Carboxylic acid: -COOH group at position 5
Crystallographic analysis of analogous thiazole derivatives reveals planar ring structures with hydrogen-bonding networks stabilizing the solid-state arrangement . The trifluoromethyl group induces significant electronic effects, reducing basicity at adjacent nitrogen centers while enhancing lipophilicity.
Table 1: Comparative structural features of thiazole carboxylic acid isomers
Synthesis and Manufacturing Processes
General Synthetic Strategies
The synthesis of 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid remains less documented than its isomer. Available protocols adapt methods from related thiazole systems:
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Hantzsch Thiazole Synthesis: Condensation of α-haloketones with thioamides. For the 4-methyl derivative, this would require 4-methyl-2-(trifluoromethyl)thiazole intermediates, which are challenging to prepare due to steric and electronic factors .
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Carboxylic Acid Derivatization: Hydrolysis of ester precursors under basic conditions, as demonstrated for the 2-methyl-4-CF₃ analog :
Yields up to 85% have been reported for positional isomers under optimized conditions .
Industrial-Scale Challenges
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Regioselectivity Control: Achieving the desired 4-methyl-2-CF₃ substitution pattern requires precise stoichiometric control to minimize isomer byproducts .
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Fluorination Efficiency: Introducing trifluoromethyl groups often necessitates expensive fluorinating agents like sulfuryl chloride or CF₃I, impacting process economics .
Physicochemical Properties
Experimental data for the 4-methyl-2-CF₃ isomer remain sparse, but predictive models and analog comparisons suggest:
Table 2: Estimated physicochemical parameters
The trifluoromethyl group contributes to:
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Enhanced Metabolic Stability: Resistance to cytochrome P450 oxidation
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Increased Lipophilicity: Improved membrane permeability compared to non-fluorinated analogs
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s structure aligns with bioactive thiazole motifs found in:
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Kinase Inhibitors: Thiazole carboxylic acids modulate ATP-binding sites in oncogenic kinases
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Antibacterial Agents: CF₃ groups enhance target binding to bacterial enoyl-ACP reductase
Agrochemical Development
Fluorinated thiazoles demonstrate:
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Herbicidal Activity: Inhibition of acetolactate synthase (ALS) in weeds
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Pesticidal Efficacy: Disruption of insect GABA-gated chloride channels
Table 3: Patent landscape for thiazole carboxylic acid derivatives
Patent Number | Application Area | Key Claim |
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CN104672168A | Herbicide synthesis | Thiazole intermediates with >90% purity |
US2021000236 | Anticancer agents | EGFR tyrosine kinase inhibition |
Future Research Directions
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Synthetic Methodology Development:
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Biological Evaluation:
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Target-specific screening against neglected tropical diseases
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ADMET profiling to assess drug-likeness
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Computational Modeling:
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DFT studies on substituent effects on ring aromaticity
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Molecular docking with SARS-CoV-2 main protease
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